molecular formula C17H13BrO5S B383652 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 610753-88-3

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B383652
CAS No.: 610753-88-3
M. Wt: 409.3g/mol
InChI Key: POQSYPJONCJNNN-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate” is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The “3-(4-bromophenyl)” part indicates a bromophenyl group at the 3rd position of the chromenone structure. The “2-methyl” part indicates a methyl group at the 2nd position. The “4-oxo” part indicates a carbonyl group (=O) at the 4th position. The “methanesulfonate” part indicates that a methanesulfonic acid group is attached to the molecule, likely through an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a chromenone core with a bromophenyl group at the 3rd position, a methyl group at the 2nd position, and a methanesulfonate group likely attached through an oxygen atom. The exact structure, including the locations and orientations of these groups, would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The carbonyl group in the chromenone ring might undergo reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar methanesulfonate group might enhance its solubility in polar solvents. The bromophenyl group might increase the compound’s molecular weight and could influence its boiling or melting point .

Scientific Research Applications

Synthesis and Characterization

  • Biscoumarins Synthesis : This compound's derivatives have been used in the synthesis of biscoumarins, highlighting their role in creating complex molecular structures (Tavakoli-Hoseini et al., 2011).
  • Molecular Structures and Spectroscopy : It has contributed to the understanding of molecular structures and spectroscopy in the study of di- and triindolylmethanes (Mason et al., 2003).

Chemistry and Reactions

  • Hydrolysis Studies : The compound's derivatives have been studied for their hydrolysis under different pH conditions, offering insights into chemical reactivity and stability (Chan et al., 2008).
  • Novel Ring Transformations : It plays a role in ring transformation reactions, providing a pathway to novel chemical structures (Harada et al., 1992).

Synthesis of Derivatives

  • Microwave-assisted Synthesis : This compound has been used in microwave-assisted synthesis methods, indicating its adaptability to modern synthetic techniques (Qi et al., 2014).
  • Sulfonation Studies : Its role in sulfonation processes has been explored, contributing to the understanding of this chemical reaction in different substrates (Wit et al., 2010).

Biological and Medicinal Applications

  • Antimicrobial Activity : Derivatives of this compound have shown potential in antimicrobial activity, indicating their relevance in medicinal chemistry (Banothu & Bavanthula, 2012).
  • Antiproliferative Activity : Studies have indicated its derivatives' antiproliferative activity against cancer cell lines, suggesting its potential in cancer research (Rao et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. As a brominated compound, it might pose hazards related to the release of bromine. Proper safety assessments would require experimental data .

Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. For instance, researchers could investigate more efficient or environmentally friendly methods to synthesize this compound, or they could study its potential uses in areas such as materials science, medicinal chemistry, or environmental science .

Properties

IUPAC Name

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO5S/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(9-15(14)22-10)23-24(2,20)21/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQSYPJONCJNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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